9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Overview
Description
Pseudopelletierine hydrochloride is a chemical compound derived from pseudopelletierine, which is the main alkaloid found in the root-bark of the pomegranate tree (Punica granatum). This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
It is known to be used as an enzyme substrate .
Mode of Action
It is known to interact with enzymes as a substrate
Biochemical Pathways
Pharmacokinetics
It is known to be sparingly soluble in methanol , which may influence its bioavailability.
Action Environment
It is known to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudopelletierine can be synthesized through a Mannich reaction involving glutaraldehyde, methylamine, and acetonedicarboxylic acid. This reaction proceeds under basic conditions and involves a two-fold Mannich reaction followed by decarboxylation to form the final product . Another method involves the Dieckmann condensation of the diethyl ester of lobelinic acid, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of pseudopelletierine hydrochloride typically involves the extraction of pseudopelletierine from the root-bark of the pomegranate tree, followed by its conversion to the hydrochloride salt. The extraction process involves the use of solvents and purification techniques to isolate the alkaloid in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pseudopelletierine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pseudopelletierine can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in pseudopelletierine.
Common Reagents and Conditions
Common reagents used in the reactions of pseudopelletierine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of pseudopelletierine hydrochloride include various oxidized, reduced, and substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Pseudopelletierine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pseudopelletierine hydrochloride is similar to other alkaloids derived from the pomegranate tree, such as pelletierine, isopelletierine, and methylpelletierine. These compounds share a similar basic structure but differ in their functional groups and chemical properties . Pseudopelletierine hydrochloride is unique due to its specific structure and reactivity, making it valuable for various scientific and industrial applications .
List of Similar Compounds
- Pelletierine
- Isopelletierine
- Methylpelletierine
Properties
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSKVCZXBAWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870606 | |
Record name | Pseudopelletierine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
246.00 °C. @ 760.00 mm Hg | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
400 mg/mL | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-70-5 | |
Record name | Pseudopelletierine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudopelletierine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pseudopelletierine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62 - 64 °C | |
Record name | psi-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pseudopelletierine?
A1: Pseudopelletierine has the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. []
Q2: Are there any spectroscopic data available for pseudopelletierine?
A2: Yes, various spectroscopic data are available, including 13C NMR, 1H NMR, EI-mass spectra, and UV absorption data. [, , ]
Q3: Is there any information available on the conformational equilibrium of pseudopelletierine?
A3: Research using rotational spectroscopy revealed two conformers of pseudopelletierine in the gas phase, differing in the N-methyl group orientation (axial or equatorial). The axial form is more prevalent in the supersonic jet with a ratio of Naxial/Nequatorial ≈ 2/1. []
Q4: What are the known biological activities of pseudopelletierine?
A4: Pseudopelletierine has shown insecticidal effects, particularly against house dust mites. [] It has also been investigated for its potential anti-cholinergic [], anti-inflammatory [], and anticancer activities [].
Q5: What is the mechanism of the insecticidal activity of pseudopelletierine?
A5: While the exact mechanism is not fully understood, studies have shown potent insecticidal effects, particularly from pomegranate extracts where pseudopelletierine is a key component. []
Q6: How does the structure of pseudopelletierine relate to its anti-cholinergic activity?
A6: Pseudopelletierine shares structural similarities with tropane alkaloids, which are known for their anti-cholinergic properties. Modifications in the 6 and 7 positions of the 9-azabicyclo[3.3.1]nonane scaffold, aiming to introduce gem-dialkyl groups, have been explored to enhance these activities. []
Q7: Has pseudopelletierine been studied for its potential against Alzheimer's disease?
A7: Research using electrochemical impedance spectroscopy revealed that pseudopelletierine exhibits strong binding affinity to amyloid β(1-40) peptide, a key player in Alzheimer's disease. The association constant (Ka) was determined to be on the order of 10^7 M-1. [, ]
Q8: How is pseudopelletierine synthesized?
A8: Pseudopelletierine can be synthesized through various methods, including a classical synthesis from glutaraldehyde, methylamine, and acetonedicarboxylic acid via a Robinson-Schöpf reaction. [, , , ]
Q9: What is the role of pseudopelletierine in the synthesis of cyclooctatetraene?
A9: Pseudopelletierine serves as a crucial starting material in the historical synthesis of cyclooctatetraene, as demonstrated by Willstätter. [, ]
Q10: Are there any notable chemical reactions involving pseudopelletierine?
A10: Pseudopelletierine undergoes a unique 3,7-transannular C-H insertion reaction during the pyrolysis of its tosylhydrazone sodium salt. This reaction offers a novel route to synthesize N-methylnorazaadamantane. []
Q11: Can pseudopelletierine be used to synthesize other tropane or granatane derivatives?
A11: Yes, pseudopelletierine can be utilized in direct aldol reactions with aromatic aldehydes, offering a way to synthesize various granatane aldol derivatives. These reactions, often promoted by water, showcase high diastereoselectivity, leading to the preferential formation of either anti or syn isomers depending on reaction conditions. []
Q12: How is pseudopelletierine biosynthesized in Punica granatum?
A12: Studies using radiolabeled precursors in intact Punica granatum plants have shown that pseudopelletierine is biosynthesized from lysine and acetate. N-Methylisopelletierine acts as the immediate precursor in this pathway. []
Q13: What is the role of hairy root cultures in studying pseudopelletierine biosynthesis?
A13: Hairy root cultures of Punica granatum, generated through Agrobacterium rhizogenes-mediated transformation, provide a valuable model system for investigating the biosynthesis of granatane alkaloids, including pseudopelletierine. []
Q14: Are there any reported cases of toxicity associated with pseudopelletierine?
A15: While generally considered safe in the low concentrations found naturally in pomegranate, a case report linked an intentional overdose of dolasetron, a medication structurally derived from pseudopelletierine, to cardiac effects like prolonged QTc interval and severe hypotension. []
Q15: What analytical methods are used to identify and quantify pseudopelletierine?
A16: Several techniques are employed, including partition chromatography [], gas chromatography-mass spectrometry (GC-MS) [, ], liquid chromatography-mass spectrometry (LC-MS) [], and in vivo nanospray high-resolution mass spectrometry (HR-MS). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.